molecular formula C20H16O3 B11403760 2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11403760
M. Wt: 304.3 g/mol
InChI Key: MMTMYZUILICYOK-UHFFFAOYSA-N
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Description

2,4,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and phototherapy .

Preparation Methods

The synthesis of 2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of substituted hydroxycoumarins with arylglyoxals and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furocoumarin moiety in acidic media . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2,4,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Scientific Research Applications

2,4,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with biological macromolecules. Furocoumarins are known to intercalate into DNA and form covalent bonds upon exposure to ultraviolet (UV) light, leading to cross-linking and inhibition of DNA replication and transcription . This property is exploited in phototherapy for treating skin diseases.

Comparison with Similar Compounds

2,4,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be compared with other furocoumarins such as psoralen and angelicin. While psoralen is a linear furocoumarin, angelicin is an angular furocoumarin. The unique structure of this compound, with its specific substitutions, may confer distinct biological activities and chemical reactivity .

Similar Compounds

Properties

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

2,4,9-trimethyl-3-phenylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C20H16O3/c1-11-9-15-17(12(2)10-16(21)23-15)20-18(11)19(13(3)22-20)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

MMTMYZUILICYOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=C(O3)C)C4=CC=CC=C4

Origin of Product

United States

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